![molecular formula C22H44O5S B098696 (Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate CAS No. 18366-27-3](/img/structure/B98696.png)
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate, commonly known as OMPHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMPHS is a derivative of oleic acid, which is a monounsaturated omega-9 fatty acid found in various plant and animal sources.
Scientific Research Applications
OMPHS has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. It has been used as a surfactant in the synthesis of nanoparticles, as well as a stabilizer for enzymes and proteins. OMPHS has also been studied for its potential use as a drug delivery vehicle, due to its ability to form micelles in aqueous solutions.
Mechanism Of Action
The mechanism of action of OMPHS is not fully understood. However, it is believed to interact with cell membranes, leading to changes in membrane structure and function. OMPHS has also been shown to interact with proteins, leading to changes in their conformation and activity.
Biochemical And Physiological Effects
OMPHS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of certain enzymes, such as acetylcholinesterase. OMPHS has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
Advantages And Limitations For Lab Experiments
OMPHS has several advantages for lab experiments, including its ability to form micelles in aqueous solutions, its stability in various pH and temperature conditions, and its biocompatibility. However, OMPHS also has limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several future directions for research on OMPHS. One area of research is the development of OMPHS-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of research is the study of OMPHS as a potential treatment for neurodegenerative diseases, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to understand the mechanism of action of OMPHS and its potential toxicity at high concentrations.
In conclusion, OMPHS is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OMPHS and its applications.
Synthesis Methods
The synthesis method for OMPHS involves the reaction of oleic acid with chlorosulfonic acid, followed by the reaction with 1,3-propanediol. The resulting product is then treated with sodium hydroxide to obtain OMPHS. The purity of the final product can be improved by recrystallization.
properties
CAS RN |
18366-27-3 |
|---|---|
Product Name |
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate |
Molecular Formula |
C22H44O5S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
InChI Key |
CXECSFAECLYBNS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Other CAS RN |
18366-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




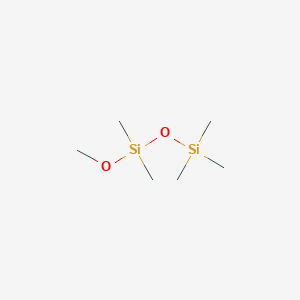

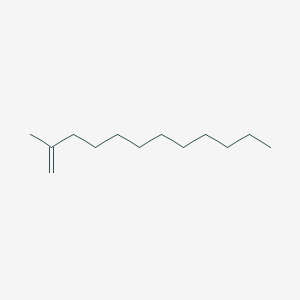

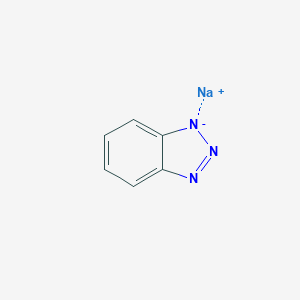
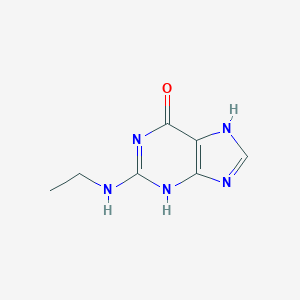
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



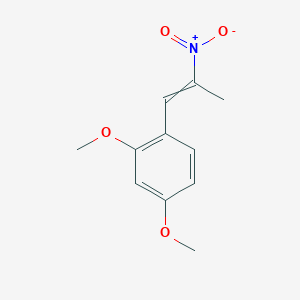
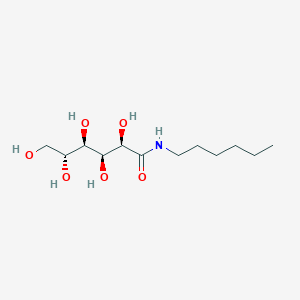
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)